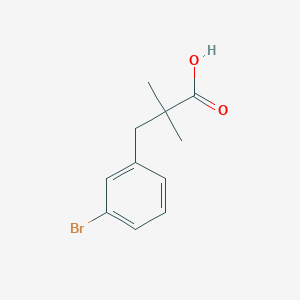

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid

Description

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is an organobromine compound featuring a brominated phenyl ring attached to a dimethyl-substituted propanoic acid backbone. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.13 g/mol. The bromine atom at the meta position of the phenyl ring enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The dimethyl groups on the propanoic acid moiety contribute to steric hindrance, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name |

3-(3-bromophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDRABVXEHYXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272507 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926625-06-1 | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926625-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Bromination and Carboxylation

One common approach involves the bromination of a suitable phenyl compound followed by carboxylation:

Step 1 : Bromination of a phenyl compound (e.g., phenol or toluene) using bromine or brominating agents in an appropriate solvent.

Step 2 : The resulting brominated product is then reacted with a branched-chain carboxylic acid (e.g., dimethylpropanoic acid) under acidic conditions.

Yield : Reported yields can vary significantly based on reaction conditions but generally fall within the range of 60% to 80% for optimized conditions.

Esterification Method

Another effective method for synthesizing this compound is through esterification:

Step 1 : The brominated phenyl compound is esterified with dimethylpropanoic acid in the presence of an acid catalyst such as sulfuric acid.

Step 2 : The reaction is typically conducted under reflux conditions to ensure complete conversion.

Yield : This method can achieve yields upwards of 75% under controlled conditions.

Electrochemical Synthesis

Recent advancements have introduced electrochemical methods for synthesizing this compound:

Method : Electrooxidative reactions can be employed to facilitate the formation of the desired product from precursor compounds.

Advantages : This method often results in high purity and yield while minimizing waste and side reactions.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Bromination and Carboxylation | Bromination followed by reaction with dimethylpropanoic acid | 60-80 |

| Esterification | Esterification with sulfuric acid catalyst | >75 |

| Electrochemical Synthesis | Electrooxidative reactions | Moderate |

Reaction Conditions

The success of these synthesis methods heavily relies on specific reaction conditions:

Temperature : Most reactions are performed at elevated temperatures (60–100°C) to enhance reaction rates.

Solvent Choice : Common solvents include dichloromethane, toluene, or ethanol, which provide an optimal environment for the reactions.

Catalysts : Acid catalysts (e.g., sulfuric acid) are frequently used in esterification processes to promote reactivity.

Analysis of Yields and Purity

The purity and yield of synthesized compounds are critical for their application in research and industry:

- Purity Assessment : Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are employed to confirm the purity levels, which should exceed 95% for most applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical intermediate due to its unique structural features. The presence of the bromophenyl group enhances lipophilicity and electronic properties, which can influence interactions with biological targets.

- Biological Activity : Research indicates that 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid may modulate enzyme activity and receptor interactions. Its ability to engage with aromatic residues in proteins suggests it could influence various biochemical pathways, making it a candidate for drug development.

- Synthesis of Active Compounds : This compound serves as an intermediate in synthesizing biologically active molecules. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory and anti-cancer activities .

Organic Synthesis

This compound is utilized in the synthesis of other complex organic compounds.

- Synthetic Routes : Various synthetic methods have been developed to produce this compound efficiently. For instance, a multi-step synthesis involving bromobenzaldehyde and ethyl bromodifluoroacetate has been documented, showcasing its versatility in organic reactions .

- Catalytic Applications : The compound has been used in catalytic processes, where it acts as a precursor for more complex structures through radical conjugate addition reactions. This highlights its utility in developing new synthetic methodologies .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound is also explored for its potential uses in materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their properties. Its unique chemical structure may impart specific characteristics such as improved thermal stability or mechanical strength to the resultant materials.

- Nanotechnology : Research is ongoing into the use of this compound in the fabrication of nanomaterials, particularly phthalocyanines with tailored functionalities for applications in electronics and photonics .

Case Study 1: Enzyme Modulation

A study investigated the interaction of this compound with various enzymes. The results indicated that the compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Phthalocyanines

Another research effort focused on synthesizing monoisomeric phthalocyanines using this compound as a starting material. The resulting phthalocyanines exhibited enhanced photophysical properties suitable for applications in solar cells and sensors.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid

- Structural Difference : Chlorine (Cl) replaces bromine (Br) at the phenyl ring’s meta position.

- Biological Activity : Exhibits moderate antimicrobial activity and significant anticancer activity via cyclin-dependent kinase (CDK) inhibition .

3-(3-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic Acid

- Structural Difference : Additional fluorine (F) at the phenyl ring’s para position.

- Reactivity: Fluorine’s electronegativity increases the ring’s electron-withdrawing effect, making it more reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to the mono-brominated analog .

- Applications : Used in enzyme inhibition studies due to enhanced target selectivity from halogen interactions .

3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic Acid

- Structural Difference: Bromine and fluorine substituents on a phenoxy backbone.

Key Data Table: Halogen-Substituted Derivatives

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Mechanism |

|---|---|---|---|

| 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid | Moderate | High | Enzyme inhibition, CDK modulation |

| 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | Moderate | Significant | CDK inhibition |

| 3-(4-Chlorophenyl)propionic acid | Low | Moderate | Unknown |

| 3-(3-Bromo-5-fluorophenoxy)-2,2-dimethylpropanoic acid | High | Moderate | Enzyme/receptor modulation |

Ester and Prodrug Derivatives

Ethyl 3-(3-Bromophenyl)-2,2-dimethylpropanoate

- Structural Difference: Propanoic acid is esterified to an ethyl group.

- Pharmacokinetics : The ester form improves lipophilicity, enhancing membrane permeability compared to the free acid. However, it requires metabolic activation (hydrolysis) for bioactivity .

- Applications : Used as a prodrug to bypass solubility limitations of the parent acid .

Substituent Position and Steric Effects

3-(4-Bromophenyl)-2,2-dimethylpropanoic Acid

- Structural Difference : Bromine at the para position.

- Bioactivity : Reduced anticancer activity compared to the meta-bromo analog due to altered spatial orientation in enzyme binding pockets .

3-(3-Bromo-2-methylphenyl)propanoic Acid

- Structural Difference : Methyl group at the phenyl ring’s ortho position.

- Reactivity : The methyl group introduces steric hindrance, reducing electrophilic substitution rates but improving stability in acidic environments .

Multi-Halogenated and Complex Derivatives

3-(5-Bromopyridin-3-yl)-3,3-difluoropropanoic Acid Hydrochloride

- Structural Difference: Bromine on a pyridine ring with difluorinated propanoic acid.

- Electronic Properties : The pyridine ring’s nitrogen and fluorine atoms create a polarized structure, enhancing interactions with charged residues in biological targets .

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic Acid

- Structural Difference: Benzyloxycarbonyl-protected amino group.

- Applications : Used in peptide-mimetic drug design; the protecting group enhances synthetic versatility .

Mechanistic and Functional Insights

- Bromine vs. Chlorine : Bromine’s larger size and polarizability improve hydrophobic interactions in enzyme pockets, often leading to higher bioactivity than chlorine analogs .

- Fluorine Additions : Fluorine’s electronegativity fine-tunes electronic properties, enhancing binding specificity and metabolic stability .

- Steric Effects: Dimethyl and methyl groups on the propanoic acid or phenyl ring modulate steric accessibility, impacting reaction rates and target engagement .

Biological Activity

3-(3-Bromophenyl)-2,2-dimethylpropanoic acid (CAS No. 926625-06-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

This compound exhibits various biochemical properties that influence its biological activity:

- Molecular Structure : The presence of a bromine atom in the phenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Solubility : The compound is moderately soluble in organic solvents, which is essential for its bioavailability and interaction with cellular components.

The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain kinases involved in cell signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Cell Signaling Modulation : The compound appears to affect pathways related to apoptosis and cell proliferation by modulating the expression of genes associated with these processes.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : It has shown potential antimicrobial activity against various bacterial strains, suggesting a role in infection control.

- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are summarized findings from notable research:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. |

| Study B | Antimicrobial susceptibility testing | Showed effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study C | Kinase inhibition assays | Identified as a moderate inhibitor of EGFR and VEGFR-2 with IC50 values of 15 µM and 22 µM respectively. |

Dosage Effects in Animal Models

Animal model studies are crucial for understanding the therapeutic potential and safety profile of this compound:

- Low Dose Effects : At lower doses (1-5 mg/kg), beneficial effects such as reduced tumor growth and improved survival rates have been observed in xenograft models.

- High Dose Toxicity : Higher doses (above 10 mg/kg) have been associated with hepatotoxicity and nephrotoxicity, indicating a need for careful dosage management.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. For example, bromophenyl intermediates (e.g., 3-bromophenylboronic acid, ) can be coupled with dimethylpropanoic acid precursors. Post-synthesis, purity (>95%) is typically verified using HPLC or GC-MS, with recrystallization in solvents like ethanol or hexane to remove impurities . Ensure reaction conditions (e.g., temperature, catalyst loading) are optimized to minimize by-products.

Q. How can the solubility and stability of this compound be characterized for in vitro studies?

- Methodological Answer : Solubility profiles should be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability under varying pH (2–12) and temperatures (4°C to 37°C) can be assessed via NMR or LC-MS over 24–72 hours. Note that brominated aromatic compounds often exhibit limited aqueous solubility, necessitating DMSO stock solutions for biological assays .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR to confirm the bromophenyl moiety (δ 7.2–7.5 ppm for aromatic protons) and dimethylpropanoic acid backbone (δ 1.2–1.5 ppm for methyl groups).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 600–800 cm (C-Br stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] at m/z 257.02 (CHBrO) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for brominated aromatic acids?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using controls like 4-bromohydrocinnamic acid and validate via dose-response curves. Cross-reference with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid ) to isolate substituent effects. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound in a solvent system (e.g., ethyl acetate/hexane) and collect data at 298 K. Analyze bond angles (C-Br: ~1.9 Å) and dihedral angles to confirm steric effects from the dimethyl groups. Compare with related structures (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid, which has a similar backbone ).

Q. What are the challenges in synthesizing enantiomerically pure forms, and how can they be addressed?

- Methodological Answer : Racemization may occur during synthesis due to the acidic α-hydrogen. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry. Purify via chiral HPLC (e.g., Chiralpak AD-H column) and confirm enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at the meta position acts as a directing group, facilitating Suzuki-Miyaura couplings with boronic acids. Compare reactivity with para-bromo analogs (e.g., 3-(4-Bromophenyl)propionic acid ) to assess electronic effects. Use Pd(PPh) as a catalyst and monitor reaction progress via TLC or GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.